molecular formula C15H16N6O B3009214 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile CAS No. 2176125-16-7

3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile

Cat. No.: B3009214
CAS No.: 2176125-16-7
M. Wt: 296.334
InChI Key: AGEXXPYARKTVEP-UHFFFAOYSA-N
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Description

3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a carbonitrile group and a morpholinopyridinylmethylamino moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a carbonitrile source.

    Introduction of the Morpholinopyridinylmethylamino Group: This step involves the nucleophilic substitution reaction where 6-chloropyridine-3-methanol reacts with morpholine to form 6-morpholinopyridin-3-ylmethanol. This intermediate is then coupled with the pyrazine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinopyridinylmethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinopyridinylmethylamino moiety, in particular, differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.

Properties

IUPAC Name

3-[(6-morpholin-4-ylpyridin-3-yl)methylamino]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c16-9-13-15(18-4-3-17-13)20-11-12-1-2-14(19-10-12)21-5-7-22-8-6-21/h1-4,10H,5-8,11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEXXPYARKTVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CNC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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